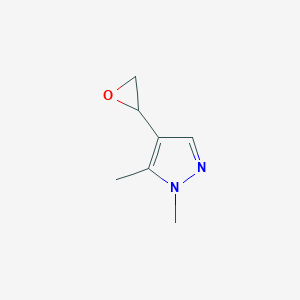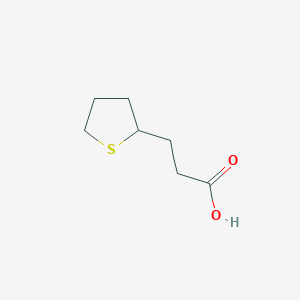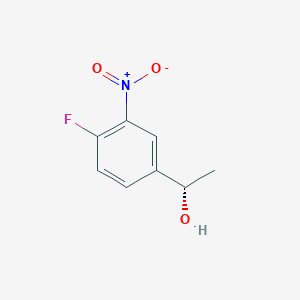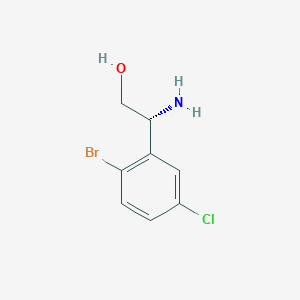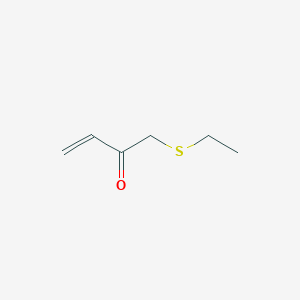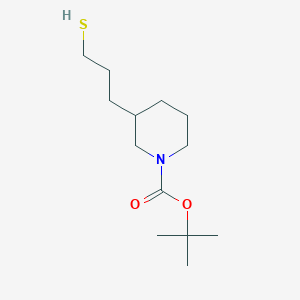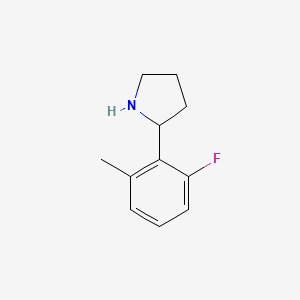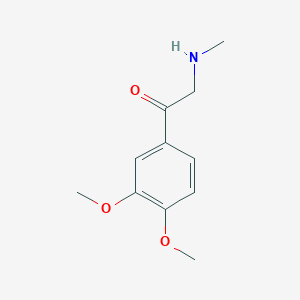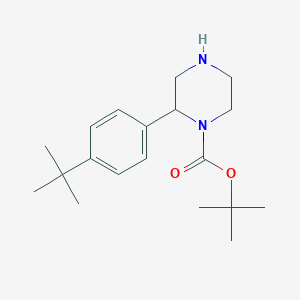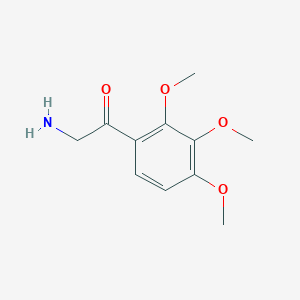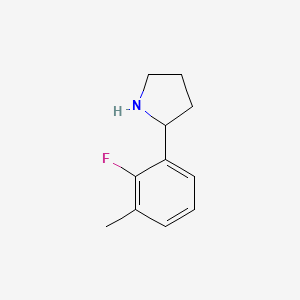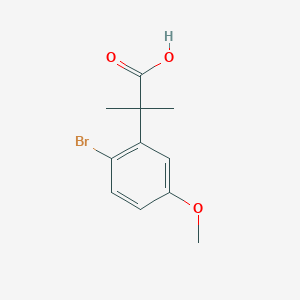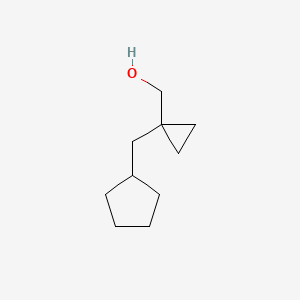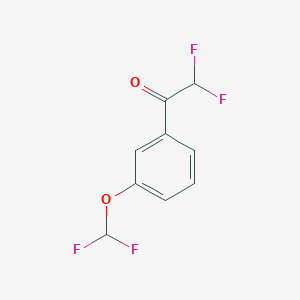
1-(3-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of difluoromethoxy and difluoroethanone groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions to yield the desired product. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoroethanone groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)phenyl)-2,2-dimethylpropan-1-ol: This compound has a similar difluoromethoxy group but differs in the presence of a dimethylpropanol group instead of a difluoroethanone group.
2-(Difluoromethoxy)phenyl isocyanate: This compound contains a difluoromethoxy group attached to a phenyl ring, but with an isocyanate functional group. The uniqueness of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H6F4O2 |
|---|---|
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-2-1-3-6(4-5)15-9(12)13/h1-4,8-9H |
Clave InChI |
QPLZTNJHVUVALE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


